molecular formula C21H19F3N2O3 B2817539 Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate CAS No. 1242872-19-0

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2817539
CAS No.: 1242872-19-0
M. Wt: 404.389
InChI Key: REVCFYVRGSLPMT-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H19F3N2O3 and its molecular weight is 404.389. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has synthesized new derivatives related to the quinoline core structure to investigate their potential anticancer activity. For instance, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid were produced and tested for their efficacy against breast cancer cell lines. Compounds demonstrated significant anticancer activity, highlighting the therapeutic potential of such derivatives in cancer treatment (Gaber et al., 2021).

Chemical Synthesis and Reactivity

Studies on the synthesis and reactions of polyfluorinated ethyl 4-oxo-2-phenyl-4H-chromene-3-carboxylates have shown unique reactivity patterns, leading to various novel compounds. These reactions are crucial for developing new chemical entities with potential applications in material science and pharmaceuticals (Shcherbakov et al., 2013).

Novel Compound Synthesis

The synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates showcases the versatility of quinoline derivatives in synthesizing compounds with potential bioactivity, highlighting the broad utility of these molecules in developing new therapeutic agents (Fathala & Pazdera, 2017).

Modification for Enhanced Activity

Modifications of the quinoline core, such as the synthesis and characterization of new quinazolines with potential antimicrobial properties, demonstrate the chemical flexibility and the potential for discovering new active molecules with enhanced biological properties (Desai et al., 2007).

Anticancer Assessment of Derivatives

Another study focused on enhancing the cytotoxic activity of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate derivatives against various cancer cell lines. Through structural modifications and the formation of new heterocyclic rings, researchers aimed to improve the compound's anticancer efficacy, showcasing the potential of these derivatives in cancer therapy (Regal et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-amino-3-trifluoromethylbenzoic acid with ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent, followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2-amino-3-trifluoromethylbenzoic acid", "ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "coupling agent", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-trifluoromethylbenzoic acid (1.0 equiv) and ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.1 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (e.g. EDC, HATU) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting materials.", "Step 3: Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in a suitable solvent (e.g. ethanol) and add sodium borohydride (1.5 equiv) to the reaction mixture.", "Step 6: Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete reduction of the imine intermediate.", "Step 7: Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the pure product, Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate." ] }

CAS No.

1242872-19-0

Molecular Formula

C21H19F3N2O3

Molecular Weight

404.389

IUPAC Name

ethyl 8-methyl-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H19F3N2O3/c1-3-29-20(28)16-18(14-9-6-7-12(2)17(14)26-19(16)27)25-11-13-8-4-5-10-15(13)21(22,23)24/h4-10H,3,11H2,1-2H3,(H2,25,26,27)

InChI Key

REVCFYVRGSLPMT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3C(F)(F)F

solubility

not available

Origin of Product

United States

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